Bms-212,bms212,bms 212

CAS No.:

Cat. No.: VC16020740

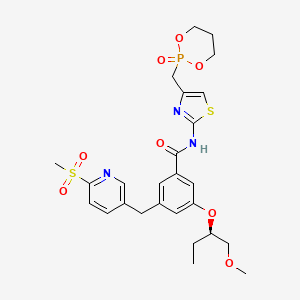

Molecular Formula: C26H32N3O8PS2

Molecular Weight: 609.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H32N3O8PS2 |

|---|---|

| Molecular Weight | 609.7 g/mol |

| IUPAC Name | 3-[(2R)-1-methoxybutan-2-yl]oxy-5-[(6-methylsulfonylpyridin-3-yl)methyl]-N-[4-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-1,3-thiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C26H32N3O8PS2/c1-4-22(15-34-2)37-23-12-19(10-18-6-7-24(27-14-18)40(3,32)33)11-20(13-23)25(30)29-26-28-21(17-39-26)16-38(31)35-8-5-9-36-38/h6-7,11-14,17,22H,4-5,8-10,15-16H2,1-3H3,(H,28,29,30)/t22-/m1/s1 |

| Standard InChI Key | IXKUCDYOELAWTA-JOCHJYFZSA-N |

| Isomeric SMILES | CC[C@H](COC)OC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CP3(=O)OCCCO3)CC4=CN=C(C=C4)S(=O)(=O)C |

| Canonical SMILES | CCC(COC)OC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CP3(=O)OCCCO3)CC4=CN=C(C=C4)S(=O)(=O)C |

Introduction

Nomenclature and Structural Considerations

The designation "BMS" typically refers to compounds developed by Bristol-Myers Squibb, a pharmaceutical company with a robust pipeline of small-molecule therapeutics. Numeric suffixes (e.g., -212, -214662) denote specific chemical entities within their catalog. The absence of BMS-212 in published literature raises questions about its developmental stage, discontinuation, or potential typographical errors in its identifier.

BMS-212122

BMS-212122 is a biochemical assay reagent cited in anti-infection and apoptosis research . It is categorized under multiple therapeutic areas, including:

-

Antibody-drug conjugates (ADCs)

-

MAPK/ERK pathway modulation

-

PI3K/Akt/mTOR signaling inhibition

While its exact structure remains undisclosed, its inclusion in high-throughput screening platforms suggests utility in target validation and mechanistic studies .

BMS-214662

BMS-214662 is a farnesyltransferase inhibitor investigated for oncology applications. It disrupts Ras protein signaling, a pathway critical in tumor proliferation . Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 438.5 g/mol |

| Mechanism | Farnesyltransferase inhibition |

| Clinical Phase | Phase I (discontinued) |

BMS-869780

BMS-869780 is a γ-secretase modulator (GSM) studied for Alzheimer’s disease. It selectively reduces amyloid-β (Aβ) peptides, particularly Aβ1-42, without affecting Notch processing . Preclinical data demonstrated:

Pharmacological and Biochemical Profiles of Related BMS Compounds

Anti-Infective Applications (BMS-212122)

BMS-212122 is linked to anti-infection research, though its specific targets are unspecified . Potential mechanisms may involve:

-

Bacterial enzyme inhibition (e.g., β-lactamases)

-

Viral protease modulation (e.g., HIV, HCV proteases)

Its classification under "PROTAC-related services" implies potential use in targeted protein degradation studies .

Oncology and Signal Transduction (BMS-214662)

BMS-214662 exemplifies the BMS series’ focus on kinase and enzyme inhibition:

-

Farnesyltransferase Inhibition: Prevents post-translational modification of Ras proteins, impairing membrane localization and oncogenic signaling .

-

Apoptosis Induction: Promotes caspase activation in tumor cells at IC50 values of 10–50 nM .

Neurotherapeutics (BMS-869780)

BMS-869780 highlights the series’ versatility in addressing neurodegenerative disorders:

-

Aβ1-42 Reduction: 70% decrease in rodent models at 100 mg/kg .

-

Notch Sparing: No observed gastrointestinal toxicity, a common issue with γ-secretase inhibitors .

Synthetic and Analytical Considerations

Custom Synthesis Services

MedchemExpress offers "BMS-212122" under custom synthesis programs, suggesting scalability for research applications . Specifications may include:

-

Purity: ≥98% (HPLC)

-

Storage: -20°C, desiccated

Clinical and Preclinical Development Gaps

BMS-212122

No clinical trials are reported, indicating its use is confined to exploratory research. Its association with "one-stop CDMO services" implies industrial-scale production capabilities .

BMS-214662

Despite promising preclinical results, development was halted due to limited efficacy in solid tumors and dose-limiting toxicities .

BMS-869780

Projected human doses of 700 mg/day and insufficient safety margins led to discontinuation, underscoring the challenges in GSM optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume